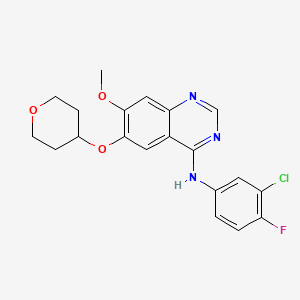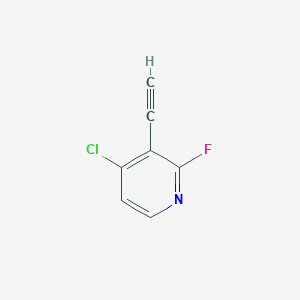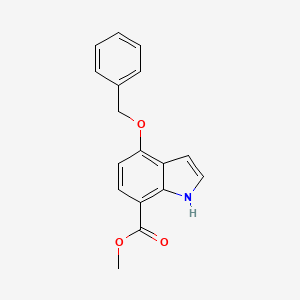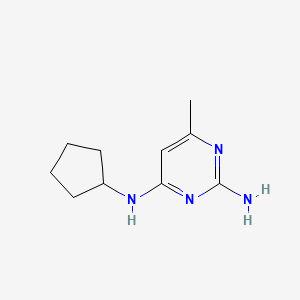
5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a nitro group, and a pyridine moiety, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-dichloropyridine with a thioamide under specific conditions to form the thiazole ring. The nitro group is introduced through nitration reactions, and the final product is obtained by coupling with 4-methylbenzylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloropyridine moiety allows for substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylphenyl)-4-nitrothiazole-2-carboxamide
- 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-ethylbenzyl)-4-nitrothiazole-2-carboxamide
Uniqueness
5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C17H12Cl2N4O3S2 |
|---|---|
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
5-(3,5-dichloropyridin-4-yl)sulfanyl-N-[(4-methylphenyl)methyl]-4-nitro-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C17H12Cl2N4O3S2/c1-9-2-4-10(5-3-9)6-21-15(24)16-22-14(23(25)26)17(28-16)27-13-11(18)7-20-8-12(13)19/h2-5,7-8H,6H2,1H3,(H,21,24) |
Clave InChI |
UATUJLNJCBJVIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C2=NC(=C(S2)SC3=C(C=NC=C3Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


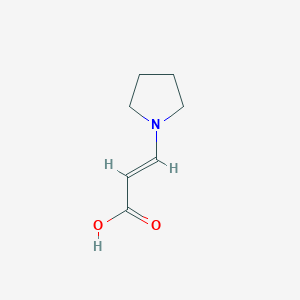
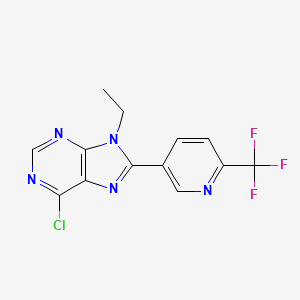

![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)
![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)

